Synthesis and Characterization of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide
Synthesis and Characterization of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analysis of related structures. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel benzoxazole derivatives for potential applications in medicinal chemistry and materials science.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. The unique structural motif of the benzoxazole ring system allows for versatile functionalization, enabling the development of a wide array of derivatives with tailored biological profiles. The title compound, 2-(1,3-Benzoxazol-2-ylamino)ethanol, incorporates both the benzoxazole scaffold and an amino-alcohol side chain, suggesting potential for hydrogen bonding interactions and further chemical modification, making it a molecule of interest for synthetic and medicinal chemists.
Proposed Synthesis Pathway
A plausible and efficient synthetic route for the preparation of 2-(1,3-Benzoxazol-2-ylamino)ethanol involves the reaction of a suitable 2-substituted benzoxazole precursor with ethanolamine. Based on the synthesis of analogous compounds, such as 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethanol, a reliable method is the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with ethanolamine[3]. A common and effective precursor for this transformation is 2-mercaptobenzoxazole.
The proposed two-step synthesis is initiated with the S-alkylation of 2-mercaptobenzoxazole to form a more reactive intermediate, followed by nucleophilic displacement by ethanolamine. Alternatively, direct reaction of a 2-chlorobenzoxazole with ethanolamine can be envisioned. For the purpose of this guide, we will focus on a method analogous to the synthesis of similar amino-benzoxazole derivatives.
Caption: Proposed synthesis pathway for 2-(1,3-Benzoxazol-2-ylamino)ethanol.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis and subsequent characterization of 2-(1,3-Benzoxazol-2-ylamino)ethanol.
Synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol
This procedure is adapted from methodologies used for the synthesis of structurally related compounds[3].
Materials:
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2-Chlorobenzoxazole
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Ethanolamine
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Triethylamine
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Isopropyl acetate
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Water
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Sodium chloride
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoxazole (1.0 eq) in isopropyl acetate.
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Cool the solution to 0-10 °C using an ice bath.
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In a separate vessel, prepare a solution of ethanolamine (1.2 eq) and triethylamine (1.5 eq) in isopropyl acetate.
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Add the ethanolamine solution dropwise to the cooled 2-chlorobenzoxazole solution over a period of 30 minutes, maintaining the temperature between 0 and 10 °C.
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Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, quench the mixture by adding water.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(1,3-Benzoxazol-2-ylamino)ethanol.
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
3.2.1. Melting Point: Determine the melting point of the purified product using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
3.2.2. Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ) in ppm and coupling constants (J) in Hz should be reported.
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Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound (e.g., using KBr pellet method). Characteristic absorption bands for N-H, O-H, C=N, and C-O functional groups should be identified.
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Mass Spectrometry (MS): Perform mass spectral analysis (e.g., ESI-MS) to determine the molecular weight of the compound and confirm its molecular formula.
Data Presentation
The following tables summarize the expected physicochemical and spectroscopic data for 2-(1,3-Benzoxazol-2-ylamino)ethanol.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol [4] |
| Appearance | Off-white to pale yellow solid (expected) |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |
Table 2: Expected ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 4H | Aromatic protons (benzoxazole ring) |
| ~6.80 | t | 1H | NH |
| ~4.80 | t | 1H | OH |
| ~3.50 | q | 2H | -CH₂-OH |
| ~3.30 | q | 2H | -NH-CH₂- |
Table 3: Expected ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=N (benzoxazole) |
| ~150, ~142 | Aromatic C-O, C-N (benzoxazole) |
| ~124, ~121, ~116, ~110 | Aromatic CH (benzoxazole) |
| ~60 | -CH₂-OH |
| ~43 | -NH-CH₂- |
Table 4: Expected IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching |
| ~1640 | C=N stretching |
| ~1240 | Asymmetric C-O-C stretching |
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of 2-(1,3-Benzoxazol-2-ylamino)ethanol is depicted below.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide outlines a proposed synthetic route and a comprehensive characterization plan for 2-(1,3-Benzoxazol-2-ylamino)ethanol. The detailed protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this and other related benzoxazole derivatives. The successful synthesis and characterization of this compound will contribute to the growing library of benzoxazole-based molecules with potential applications in various scientific disciplines, particularly in the development of new therapeutic agents. Further studies to evaluate the biological activity of this compound are warranted.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethanol|lookchem [lookchem.com]
- 4. cymitquimica.com [cymitquimica.com]
